molecular formula C17H34N2 B5615549 (4-tert-butylcyclohexyl)[2-(1-piperidinyl)ethyl]amine

(4-tert-butylcyclohexyl)[2-(1-piperidinyl)ethyl]amine

Cat. No. B5615549
M. Wt: 266.5 g/mol
InChI Key: OLAGXZPJGUQFRS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds like "(4-tert-butylcyclohexyl)[2-(1-piperidinyl)ethyl]amine" often involves the use of chiral sulfinamides and recyclable copper catalyst systems for C-N bond-forming reactions. Chiral sulfinamides, such as tert-butanesulfinamide, have been extensively used for asymmetric synthesis of N-heterocycles, providing a pathway to piperidines among other structures (Philip et al., 2020). Additionally, recyclable copper catalyst systems have shown efficiency in forming C-N bonds with various amines, including piperidine, highlighting a potential synthetic route for compounds with similar functionalities (Kantam et al., 2013).

Molecular Structure Analysis

The molecular structure of compounds incorporating elements like tert-butylcyclohexyl and piperidinyl is crucial for their potential applications. While specific studies directly analyzing the molecular structure of "(4-tert-butylcyclohexyl)[2-(1-piperidinyl)ethyl]amine" are scarce, research into similar structures emphasizes the importance of stereochemistry and molecular orientation in their chemical behavior and interactions (Gomaa & Ali, 2020).

Chemical Reactions and Properties

The chemical reactivity and properties of such compounds are influenced by their functional groups. Research into similar compounds, such as those involving tert-butyl groups and piperazine derivatives, sheds light on their potential reactions and applications. For instance, piperazine and its analogs have been reviewed for their anti-mycobacterial activity, providing insights into the chemical behavior of nitrogen-containing heterocycles (Girase et al., 2020).

properties

IUPAC Name

4-tert-butyl-N-(2-piperidin-1-ylethyl)cyclohexan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H34N2/c1-17(2,3)15-7-9-16(10-8-15)18-11-14-19-12-5-4-6-13-19/h15-16,18H,4-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLAGXZPJGUQFRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC(CC1)NCCN2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H34N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-tert-butyl-N-(2-piperidin-1-ylethyl)cyclohexan-1-amine

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